molecular formula C16H19N3O3S B2885184 2-(methylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034420-86-3

2-(methylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2885184
CAS RN: 2034420-86-3
M. Wt: 333.41
InChI Key: GXFALTFNNSRLDR-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a tetrahydropyran ring and an oxadiazole ring. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, tetrahydropyran, and oxadiazole moieties. The spatial arrangement of these groups could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and benzamide groups, as well as the methylthio substituent. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility, while the aromatic benzene ring could influence its stability .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives, similar in structure to the compound , are used as precursors for synthesizing various heterocyclic compounds like imidazole, oxadiazole, thiadiazole, oxazine, and triazine. These synthesized compounds have demonstrated antimicrobial activities, indicating potential medicinal applications (Elmagd et al., 2017).

  • Benzamide-Based Heterocycles for Antiviral Activities : Benzamide-based heterocycles, such as 5-aminopyrazoles and related derivatives, have been synthesized and shown significant antiviral activities against avian influenza, suggesting their potential in antiviral therapeutics (Hebishy et al., 2020).

  • Novel Benzamide Derivatives in Cycloaddition : Novel N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives have been synthesized via 1,3-dipolar cycloaddition and rearrangement, showcasing their potential in creating new molecular structures (Liu et al., 2014).

Structural and Chemical Analysis

  • X-ray Crystallography and Spectral Characterization : Detailed structural and spectral characterization of similar pyrazole derivatives have been conducted, utilizing techniques like X-ray crystallography, NMR, and IR spectroscopy, essential for understanding the molecular configuration and properties of such compounds (Kumara et al., 2018).

  • Synthesis of Substituted Benzamides for Chemical Studies : Research into the synthesis of substituted benzamides, including those with oxadiazole and thiadiazole structures, contributes to a deeper understanding of these compounds' chemical properties and potential applications (Chau et al., 1982).

Antimicrobial and Antibacterial Applications

  • Antibacterial Agents : The design and synthesis of benzothiazolyl substituted pyrazol-5-ones, which are structurally related, have shown promising antibacterial activity, especially against certain strains of bacteria, indicating their potential as antibacterial agents (Palkar et al., 2017).

  • Heterocyclic Synthesis for Antimicrobial Activity : The synthesis of thiophenylhydrazonoacetates in heterocyclic structures has led to the development of derivatives with antimicrobial properties, underscoring the importance of such compounds in medicinal chemistry (Mohareb et al., 2004).

Additional Applications in Pharmaceutical Research

  • Novel Antimicrobial Agents : The synthesis of benzimidazole–oxadiazole hybrid molecules has shown these compounds to be promising antimicrobial agents, offering potential applications in the pharmaceutical industry (Shruthi et al., 2016).

  • Antioxidant Activity : Some synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles have exhibited excellent antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Bondock et al., 2016).

  • Antimycobacterial Screening : The synthesis and screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have shown significant antimycobacterial activities, indicating their potential in treating tuberculosis (Nayak et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives have been studied for their potential antipsychotic or anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or evaluations of its biological activity .

properties

IUPAC Name

2-methylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-23-13-5-3-2-4-12(13)16(20)17-10-14-18-15(19-22-14)11-6-8-21-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFALTFNNSRLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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